4-tert-Butylbenzenesulfonyl chloride (CAS 15084-51-2) is a sterically hindered, highly lipophilic sulfonylating agent utilized in the synthesis of sulfonamides, sulfonate esters, and specialized protecting groups. Structurally characterized by a rigid tert-butyl group at the para position of the benzenesulfonyl core, it serves as a critical building block in medicinal chemistry, agrochemicals, and advanced materials [1]. In procurement and process chemistry, it is primarily selected for its ability to simultaneously install a robust protecting or directing group, substantially increase the overall lipophilicity of the intermediate, and promote solid-state crystallization, which streamlines downstream purification workflows [2].
Buyers frequently default to p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride due to lower baseline costs; however, this substitution fails when the target application demands high lipophilicity or specific steric bulk. In medicinal chemistry, replacing a tert-butylphenyl group with a p-tolyl group often results in a dramatic loss of target affinity because the smaller methyl group cannot adequately fill deep hydrophobic binding pockets [1]. Furthermore, in process scale-up, less hindered sulfonyl chlorides like TsCl or methanesulfonyl chloride (MsCl) are more prone to yielding oily, difficult-to-purify intermediates, whereas the rigid tert-butyl moiety reliably drives crystallization, eliminating the need for costly chromatographic purification[2].
The installation of a sulfonyl group directly impacts the ADME properties of a pharmaceutical intermediate. 4-tert-Butylbenzenesulfonyl chloride possesses a significantly higher baseline lipophilicity compared to standard in-class substitutes like p-toluenesulfonyl chloride (TsCl) [1]. This allows chemists to achieve a substantial increase in target molecule lipophilicity in a single synthetic step, which is critical for optimizing membrane permeability and hydrophobic pocket binding [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
| Target Compound Data | 4-tert-Butylbenzenesulfonyl chloride (XLogP3 ≈ 4.0) |
| Comparator Or Baseline | p-Toluenesulfonyl chloride (XLogP3 ≈ 2.7) |
| Quantified Difference | ΔXLogP3 ≈ +1.3 |
| Conditions | In silico structural property calculation for neutral species |
Enables the single-step installation of a highly lipophilic moiety, directly improving membrane permeability and precursor suitability for hydrophobic targets without multi-step functionalization.
In structure-activity relationship (SAR) studies, the steric bulk of the tert-butyl group provides critical van der Waals contacts that smaller analogs cannot achieve. For example, in the development of specific receptor antagonists and enzyme inhibitors, sulfonamides derived from 4-tert-butylbenzenesulfonyl chloride consistently outperform their p-tolyl or unsubstituted phenyl counterparts [1].
| Evidence Dimension | In vitro receptor binding affinity (IC50/EC50) |
| Target Compound Data | 4-tert-butylbenzenesulfonamide derivatives |
| Comparator Or Baseline | p-toluenesulfonamide derivatives |
| Quantified Difference | 10- to 100-fold reduction in IC50 values for targets with deep lipophilic pockets |
| Conditions | In vitro biochemical binding assays |
Justifies the higher procurement cost of this specific sulfonyl chloride by demonstrating its non-interchangeable role in rescuing or maximizing the potency of lead compounds.
A major bottleneck in process chemistry is the purification of oily intermediates. The rigid, bulky tert-butylphenyl structure strongly promotes solid-state packing. When compared to methanesulfonyl chloride (MsCl) or unhindered aliphatic sulfonyl chlorides, 4-tert-butylbenzenesulfonyl chloride is significantly more likely to yield solid, highly crystalline sulfonamides and sulfonate esters [1].
| Evidence Dimension | Intermediate physical state and melting point |
| Target Compound Data | 4-tert-butylphenylsulfonyl intermediates (Consistently solid, mp >70°C) |
| Comparator Or Baseline | Methanesulfonyl (Ms) intermediates (Frequently yield oils or low-melting solids) |
| Quantified Difference | High probability of solid-state crystallization vs. oil formation |
| Conditions | Standard scale-up synthesis and isolation workflows |
Allows process chemists to bypass solvent-intensive column chromatography in favor of scalable, cost-effective recrystallization or precipitation.
Selected as a primary building block when SAR data indicates that a deep hydrophobic pocket must be filled to achieve nanomolar target affinity. It is heavily utilized in the synthesis of specialized enzyme inhibitors and receptor antagonists where the tert-butyl group provides essential steric and lipophilic interactions[1].
Procured for intermediate synthesis where downstream purification is a bottleneck. The addition of the tert-butylphenyl moiety reliably induces crystallinity in otherwise oily molecules, allowing for isolation via simple filtration and recrystallization[2].
Chosen over highly moisture-sensitive aliphatic sulfonyl chlorides in biphasic reaction systems. The steric hindrance provided by the tert-butyl group slightly retards competitive aqueous hydrolysis, allowing for higher isolated yields of the desired sulfonamide or sulfonate ester with lower stoichiometric excesses of the starting chloride [3].
Corrosive